N4,N4-dimethylbenzene-1,4-diamine; oxalic acid
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Overview
Description
N4,N4-dimethylbenzene-1,4-diamine; oxalic acid: is a chemical compound that combines N4,N4-dimethylbenzene-1,4-diamine with oxalic acid. N4,N4-dimethylbenzene-1,4-diamine, also known as N,N-dimethyl-1,4-phenylenediamine, is an organic compound with the molecular formula C8H12N2. It is a derivative of phenylenediamine where two methyl groups are attached to the nitrogen atoms. Oxalic acid, on the other hand, is a simple dicarboxylic acid with the formula C2H2O4. The combination of these two compounds forms a salt, which is used in various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dimethylbenzene-1,4-diamine typically involves the reaction of N,N-dimethylaniline with nitrous acid, followed by reduction. The process can be summarized as follows:
Nitrosation: N,N-dimethylaniline is treated with nitrous acid to form the corresponding nitroso compound.
Industrial Production Methods
Industrial production of N4,N4-dimethylbenzene-1,4-diamine involves similar steps but on a larger scale. The process includes:
Nitrosation: Mixing N,N-dimethylaniline with nitrous acid under controlled temperature conditions.
Reduction: Using industrial-grade reducing agents such as zinc dust and hydrochloric acid.
Purification: The product is purified through recrystallization or distillation to obtain high-purity N4,N4-dimethylbenzene-1,4-diamine.
Chemical Reactions Analysis
Types of Reactions
N4,N4-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
N4,N4-dimethylbenzene-1,4-diamine is used as an intermediate in the synthesis of dyes and pigments. It is also used in the preparation of polymers and resins .
Biology
In biological research, it is used as a reagent for the detection of certain metal ions and as a staining agent in microscopy .
Medicine
The compound has applications in the synthesis of pharmaceuticals, particularly in the development of drugs with antimicrobial properties .
Industry
Industrially, it is used in the production of rubber chemicals, antioxidants, and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of N4,N4-dimethylbenzene-1,4-diamine involves its ability to donate electrons due to the presence of amino groups. This makes it a good nucleophile and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in oxidation-reduction reactions or as an intermediate in synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Similar structure but lacks the additional amino group.
p-Phenylenediamine: Similar structure but lacks the methyl groups on the nitrogen atoms.
Uniqueness
N4,N4-dimethylbenzene-1,4-diamine is unique due to the presence of both methyl groups and amino groups, which enhance its reactivity and make it suitable for a wide range of applications in synthesis and industry .
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2C2H2O4/c1-10(2)8-5-3-7(9)4-6-8;2*3-1(4)2(5)6/h3-6H,9H2,1-2H3;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFPBLKMAKXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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